Chiral Olfactory Discrimination
The enantiomers of dihydrocarvone exhibit distinct odor characteristics detectable by human sensory panels. In a controlled study, R- and S-trans-dihydrocarvone were synthesized from R- and S-carvone, purified by gas-liquid chromatography, and evaluated by sensory analysis [1]. The study confirmed that the enantiomeric pair presents discernible olfactory differences [1]. Additionally, in dill herb essential oil, (Z)-dihydrocarvone was identified as a preferred odor component, whereas (E)-dihydrocarvone was among the least favored, further demonstrating stereochemistry-dependent olfactory perception [2]. These findings underscore that substitution of (+)-dihydrocarvone with its (-)-enantiomer will alter sensory outcomes.
| Evidence Dimension | Odor quality perception |
|---|---|
| Target Compound Data | (+)-Dihydrocarvone (R-trans-dihydrocarvone): Distinct odor profile |
| Comparator Or Baseline | (-)-Dihydrocarvone (S-trans-dihydrocarvone): Distinct odor profile |
| Quantified Difference | Qualitative difference confirmed by sensory analysis |
| Conditions | Sensory analysis of highly purified enantiomers; gas-liquid chromatographic purification |
Why This Matters
For flavor, fragrance, and aroma chemical procurement, selecting the correct enantiomer is critical to achieving the intended sensory profile and avoiding off-notes in formulations.
- [1] Russell, G. F., & Hills, J. I. (1971). Odor differences between enantiomeric isomers. Science, 172(3987), 1043-1044. View Source
- [2] Huopalahti, R., & Linko, R. R. (1983). Composition and content of aroma compounds in dill, Anethum graveolens L., at three different growth stages. Journal of Agricultural and Food Chemistry, 31(2), 331-333. View Source
